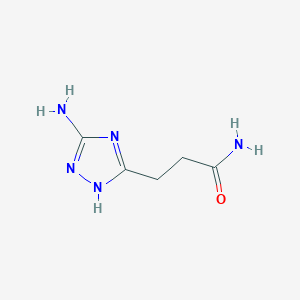

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

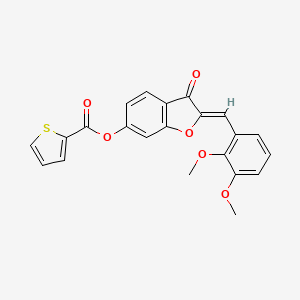

“3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide” is a compound that consists of a 1,2,4-triazole substituted with an amino group . It is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The second pathway involved the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .Molecular Structure Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis

The product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .Aplicaciones Científicas De Investigación

Inhibitor of Mitochondrial and Chloroplast Function

3-amino-1,2,4-triazole acts as an inhibitor of mitochondrial and chloroplast function. Its interference with these cellular organelles makes it valuable for studying energy metabolism, cellular respiration, and photosynthesis. Researchers often use it to explore the effects of disrupting these vital processes .

Herbicide and Cotton Defoliant

Commercial-grade 3-amino-1,2,4-triazole, which may contain catalase anti-inhibitory impurities, serves as a herbicide and cotton defoliant. As a herbicide, it helps control unwanted plant growth, making it relevant in agriculture. Additionally, its defoliant properties aid in the timely removal of cotton leaves before harvesting .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

Researchers have employed 3-amino-1,2,4-triazole as a versatile building block for synthesizing various heterocycles. It acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions. These synthetic approaches lead to the creation of diverse 1,2,4-triazole-containing scaffolds, which find applications in medicinal chemistry, materials science, and drug discovery .

Tautomerism Studies

The annular prototropic tautomerism in the prepared 1,2,4-triazoles (including 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide) has been investigated using NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial for predicting molecular behavior and designing functional materials .

Potential Anticancer Agents

While not directly proven, 1,2,4-triazole derivatives, including 3-amino-1,2,4-triazole, have attracted interest as potential anticancer agents. Researchers explore their cytotoxicity, apoptosis-inducing properties, and interactions with cellular targets. Further studies are needed to validate their efficacy .

Metal Complexes and Coordination Chemistry

3-amino-1,2,4-triazole can form coordination complexes with transition metals. These complexes exhibit diverse properties, such as catalytic activity, luminescence, and magnetic behavior. Researchers investigate their applications in catalysis, sensors, and materials science .

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazoles, a class of compounds to which 3-(3-amino-1h-1,2,4-triazol-5-yl)propanamide belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may affect pathways related to these enzymes .

Result of Action

The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may have antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Action Environment

The synthesis of similar compounds has been reported to depend on the amine nucleophilicity .

Propiedades

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSRUUGFCBKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)

![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)